molecular formula C14H14Br2N2O2 B11645648 (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate

Cat. No.: B11645648
M. Wt: 402.08 g/mol
InChI Key: DTMJOGLXAGIOAA-UHFFFAOYSA-N
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Description

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate is a chemical compound with the molecular formula C13H14Br2N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate typically involves the reaction of 5,7-dibromo-8-hydroxyquinoline with N,N-diethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to the formation of different quinoline derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.

    Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-8-hydroxyquinoline: A precursor in the synthesis of (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate.

    8-Hydroxyquinoline: A related compound with similar chemical properties but lacking the bromine substituents.

    Quinoline: The parent compound of the quinoline family, with a wide range of derivatives.

Uniqueness

This compound is unique due to the presence of both bromine atoms and the N,N-diethylcarbamate group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other quinoline derivatives.

Properties

Molecular Formula

C14H14Br2N2O2

Molecular Weight

402.08 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate

InChI

InChI=1S/C14H14Br2N2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3

InChI Key

DTMJOGLXAGIOAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br

Origin of Product

United States

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